molecular formula C10H6N2O5 B14318479 1-Naphthalenol, 2,3-dinitro- CAS No. 113538-65-1

1-Naphthalenol, 2,3-dinitro-

Katalognummer: B14318479
CAS-Nummer: 113538-65-1
Molekulargewicht: 234.16 g/mol
InChI-Schlüssel: KCQORPKRJCTRID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Naphthalenol, 2,3-dinitro- is an organic compound with the molecular formula C10H6N2O5 It is a derivative of naphthalene, characterized by the presence of two nitro groups (-NO2) at the 2 and 3 positions and a hydroxyl group (-OH) at the 1 position on the naphthalene ring

Vorbereitungsmethoden

The synthesis of 1-Naphthalenol, 2,3-dinitro- typically involves nitration reactions. One common method is the nitration of 1-naphthol using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration of the acids, are carefully controlled to achieve the desired substitution pattern. Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

1-Naphthalenol, 2,3-dinitro- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro groups act as electron-withdrawing groups, influencing the reactivity of the aromatic ring.

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Naphthalenol, 2,3-dinitro- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including dyes and pigments.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-Naphthalenol, 2,3-dinitro- involves its interaction with molecular targets through its nitro and hydroxyl groups. The nitro groups can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

1-Naphthalenol, 2,3-dinitro- can be compared with other nitro-naphthol derivatives, such as:

    2-Nitro-1-naphthol: Similar structure but with only one nitro group.

    1-Naphthalenol, 2,4-dinitro-: Similar structure but with nitro groups at the 2 and 4 positions.

The uniqueness of 1-Naphthalenol, 2,3-dinitro- lies in its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of two nitro groups at adjacent positions can lead to distinct electronic and steric effects compared to other derivatives.

Eigenschaften

CAS-Nummer

113538-65-1

Molekularformel

C10H6N2O5

Molekulargewicht

234.16 g/mol

IUPAC-Name

2,3-dinitronaphthalen-1-ol

InChI

InChI=1S/C10H6N2O5/c13-10-7-4-2-1-3-6(7)5-8(11(14)15)9(10)12(16)17/h1-5,13H

InChI-Schlüssel

KCQORPKRJCTRID-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=C(C(=C2O)[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.